Hydrogen-Bond Donor Count: Zero vs. One in the 2-Amino Analog—Implications for Membrane Permeability and Off-Target Binding
The target compound (CAS 2046-68-6) possesses zero hydrogen-bond donor (HBD) atoms, a direct consequence of its 4-dimethylamino substitution pattern, in which the amino nitrogen is fully substituted with two methyl groups. In contrast, the closest 2-amino analog, ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS 2539-49-3), bears a primary amino group at position 2 that contributes at least one HBD . According to the widely applied Lipinski Rule of Five, an HBD count of 0 vs. ≥1 is a binary threshold affecting predicted oral bioavailability and passive membrane permeability; a lower HBD count generally correlates with improved membrane penetration in cell-based assays [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (4-dimethylamino group; nitrogen fully alkylated) |
| Comparator Or Baseline | Ethyl 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate (CAS 2539-49-3): ≥1 HBD (2-NH₂ group) |
| Quantified Difference | ΔHBD = 1 (absolute difference); binary threshold crossed for Lipinski compliance |
| Conditions | Structural analysis based on IUPAC name and SMILES notation; HBD count determined per standard medicinal chemistry counting rules (any –OH or –NH). Source: AngeneChem and ChemSRC structural data. |
Why This Matters
When selecting a pteridine scaffold for cell-permeable probe design or intracellular target engagement, the zero-HBD profile of the 4-dimethylamino compound provides a measurable advantage in predicted passive permeability over the 2-amino series.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
